
4,7,10,13,16-Pentaoxanonadec-18-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is a chemical compound with the molecular formula C14H26O7 and a molecular weight of 306.35 g/mol . It is known for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaoxanonadec-18-enoic acid typically involves the reaction of allyl-PEG5-COOH with appropriate reagents under controlled conditions . The process may include steps such as esterification, etherification, and oxidation to achieve the desired product. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16-Pentaoxanonadec-18-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of cell membrane interactions and protein conjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antibody-drug conjugates.
Industry: Utilized in the production of specialized polymers and materials
Mécanisme D'action
The mechanism of action of 4,7,10,13,16-Pentaoxanonadec-18-enoic acid involves its interaction with molecular targets such as proteins and cell membranes. The compound’s multiple ether linkages allow it to form stable complexes with various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,10,13,16-Pentaoxanonadec-18-ynoic acid: Similar structure but with a triple bond instead of a double bond.
Polyethylene glycol (PEG) derivatives: Compounds with similar ether linkages but varying chain lengths and functional groups.
Uniqueness
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is unique due to its combination of multiple ether linkages and a terminal carboxylic acid group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C14H26O7 |
|---|---|
Poids moléculaire |
306.35 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h2H,1,3-13H2,(H,15,16) |
Clé InChI |
OTXMPYBGMZFSFS-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





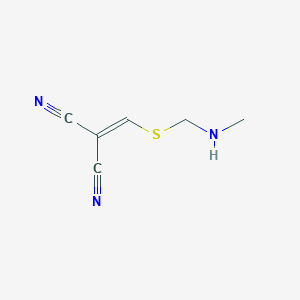


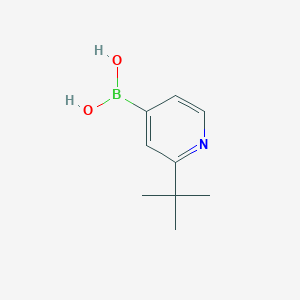

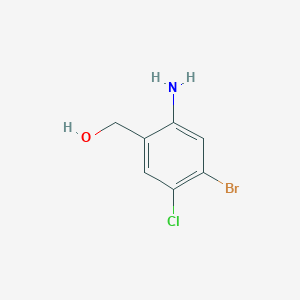


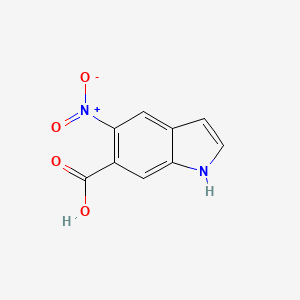
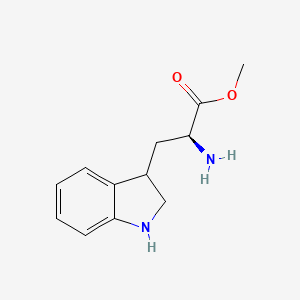
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
